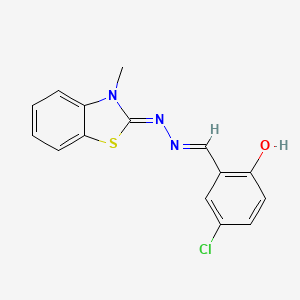![molecular formula C20H20N2O3 B5986445 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide, also known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various neurological disorders. DMQX is a non-competitive antagonist of the AMPA receptor, which plays a crucial role in the transmission of excitatory signals in the brain.
Mécanisme D'action
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide is a non-competitive antagonist of the AMPA receptor, which is one of the three major types of ionotropic glutamate receptors in the brain. The AMPA receptor plays a crucial role in the transmission of excitatory signals in the brain, and its overactivation can lead to excitotoxicity, which is implicated in various neurological disorders. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide binds to a specific site on the AMPA receptor, thereby preventing the binding of glutamate and blocking the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to reduce the release of glutamate and other neurotransmitters, which may contribute to its neuroprotective effects. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in various neurological disorders. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, which allows for precise modulation of excitatory signals in the brain. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide is also relatively stable and can be easily synthesized in large quantities. However, 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide also has some limitations for lab experiments, including its relatively low solubility in water, which may require the use of organic solvents. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide also has a relatively short half-life, which may limit its duration of action in vivo.
Orientations Futures
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has significant potential for future research in various neurological disorders. Future research could focus on optimizing the synthesis of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide to improve its potency, selectivity, and stability. Future research could also focus on developing novel formulations of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide to improve its solubility and duration of action in vivo. Additionally, future research could focus on investigating the potential therapeutic applications of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide involves several steps, including the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3,5-dimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the amine group with benzoyl chloride to produce 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide. The purity of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to have neuroprotective effects, which may be attributed to its ability to block the AMPA receptor, thereby reducing excitotoxicity and oxidative stress in the brain. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-15(18-6-4-5-7-19(18)22-13)12-21-20(23)14-9-16(24-2)11-17(10-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDOFPVLNZXRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![1-(1-azocanyl)-3-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5986381.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)

![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)

![2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5986452.png)
![4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5986456.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![2-[{[(ethoxycarbonyl)(2-methoxy-2-oxoethyl)amino]methyl}(hydroxy)phosphoryl]-3-phenylpropanoic acid](/img/structure/B5986465.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-methyl-2-buten-1-amine](/img/structure/B5986471.png)